2-(3,4-Dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dihydronaphthalen-1-ylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or alcohols.
Reduction: Reduction reactions can convert it into different boronic esters or hydrocarbons.
Substitution: It can participate in substitution reactions where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce hydrocarbons or other boronic esters.
Scientific Research Applications
2-(3,4-Dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound is explored for its potential in biological assays and as a probe in molecular biology studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-(3,4-Dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with other molecules. The boronic ester group can interact with various molecular targets, facilitating reactions such as cross-coupling. The pathways involved include the formation of transient intermediates that enable the transfer of functional groups between molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydronaphthalen-1-ylboronic acid
- 2,2,6,6-Tetramethyl-1,3-dioxane-4,5-dione
- Phenylboronic acid
Uniqueness
What sets 2-(3,4-Dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart from similar compounds is its unique structure that combines the properties of both 3,4-dihydronaphthalen-1-yl and tetramethyl-1,3,2-dioxaborolane. This combination enhances its reactivity and makes it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C16H21BO2 |
---|---|
Molecular Weight |
256.1 g/mol |
IUPAC Name |
2-(3,4-dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H21BO2/c1-15(2)16(3,4)19-17(18-15)14-11-7-9-12-8-5-6-10-13(12)14/h5-6,8,10-11H,7,9H2,1-4H3 |
InChI Key |
IGZGIVIFDQWFSI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.